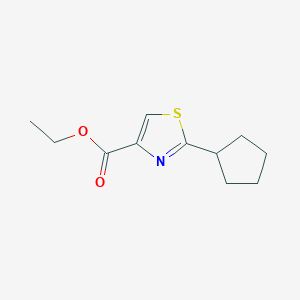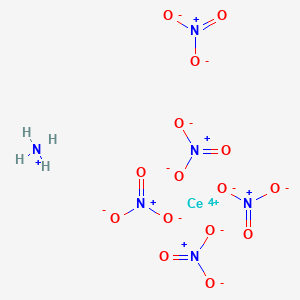
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chemical compound with a complex structure that includes a benzyl group, a hydroxy group, and a phenylpropyl group. This compound is known for its applications in various fields such as organic synthesis, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol typically involves the reaction of benzyl chloroformate with (1R)-3-hydroxy-1-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cbz-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
(S)-Cbz-3-Amino-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (S)-Cbz-3-Amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler compound with similar protecting group properties.
Phenyl carbamate: Another related compound with different substituents on the carbamate group.
tert-Butyl carbamate: A commonly used protecting group in organic synthesis.
Uniqueness
(S)-Cbz-3-Amino-3-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
benzyl N-(3-hydroxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20) |
Clé InChI |
LHJCROXNTSGDSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)
![METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)
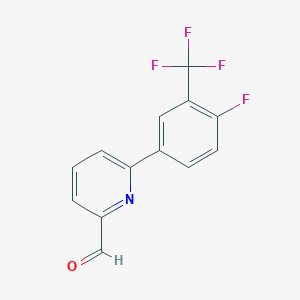
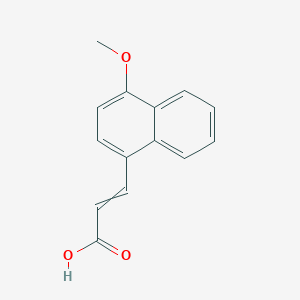
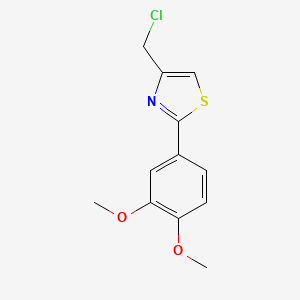
![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)
![4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B8810952.png)
![Dibenzo[b,d]thiophene-3,7-dicarboxylic acid](/img/structure/B8810957.png)

